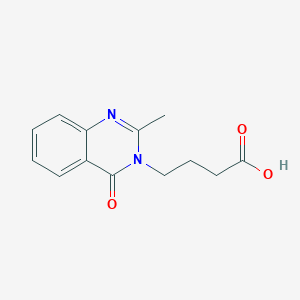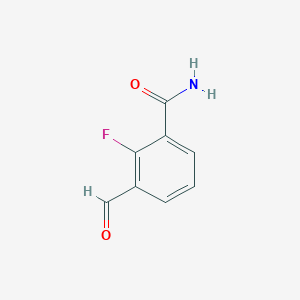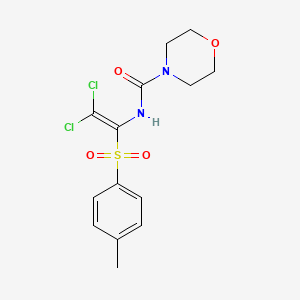
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” is a chemical compound with the molecular formula C13H14N2O3. It is a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . A green synthetic procedure has been developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” can be represented by the InChI code: 1S/C13H14N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3 .Chemical Reactions Analysis
Quinazolinones are excellent scaffolds for further synthesis of different derivatives. Their synthesis usually proceeds from anthranilic acids and isothiocyanates using different catalysts and conditions . The 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” include a molecular weight of 246.27 and a melting point of 150-152°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the utility of related quinazolinone derivatives in synthesizing heterocyclic compounds. For instance, the work by Singh and Kumar demonstrates the steric control in the reactions of β-isothiocyanatoketones with amino acids, leading to the formation of thioxoquinazolinone derivatives (Singh & Kumar, 1983). This underscores the compound's role in creating heterocyclic structures with potential biological applications.
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and tested for their antimicrobial properties. Suresha et al. coupled 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with various peptides to synthesize compounds with antimicrobial activities against different bacterial strains (Suresha et al., 2010). Their study suggests a structure-activity relationship tied to the hydrophobicity and chain length of peptides and quinazolinone derivatives.
Anti-inflammatory Properties
The anti-inflammatory properties of derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid have been explored. Ukrainets et al. synthesized and evaluated the anti-inflammatory effects of these compounds, providing insights into their potential therapeutic applications (Ukrainets et al., 2010).
Analytical and Quality Control Methods
Zubkov et al. discussed analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. They highlighted the importance of NMR spectroscopy and LC-MS/MS in identifying specific related substances and tautomeric forms, essential for the development of new antimicrobial drugs (Zubkov et al., 2016).
Future Directions
The future directions for “4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse range of biological properties exhibited by quinazolinones, they could be potential candidates for drug development .
properties
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-11-6-3-2-5-10(11)13(18)15(9)8-4-7-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKSNBKTRDUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)


![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)
![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)